molecular formula C14H10F2OS B186633 3,5-Difluoro-4'-(methylthio)benzophenone CAS No. 197439-19-3

3,5-Difluoro-4'-(methylthio)benzophenone

Cat. No.: B186633
CAS No.: 197439-19-3
M. Wt: 264.29 g/mol
InChI Key: NUMQLSUVMOQSQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-(methylthio)benzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

While specific industrial production methods for 3,5-Difluoro-4’-(methylthio)benzophenone are not well-documented, the principles of the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-(methylthio)benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4’-(methylthio)benzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-(methylthio)benzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzophenone
  • 4’-(Methylthio)benzophenone
  • 3,5-Difluoro-4’-(methylthio)acetophenone

Uniqueness

3,5-Difluoro-4’-(methylthio)benzophenone is unique due to the presence of both fluorine and methylthio groups, which impart distinct chemical properties. The fluorine atoms increase the compound’s stability and reactivity, while the methylthio group enhances its ability to participate in various chemical reactions.

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMQLSUVMOQSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374272
Record name 3,5-Difluoro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197439-19-3
Record name 3,5-Difluoro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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